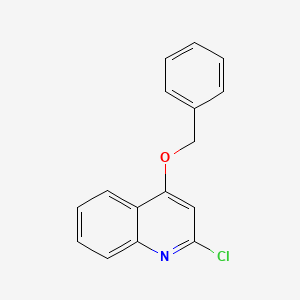

4-(Benzyloxy)-2-chloroquinoline

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are a major class of organic molecules that contain at least one atom other than carbon within a ring structure. nih.govfrontiersin.org Nitrogen-containing heterocycles are particularly prominent in biological systems and medicinal chemistry. ijfans.org Quinoline (B57606), also known as benzo[b]pyridine, is a prime example of a nitrogen-containing fused heterocyclic aromatic molecule. mdpi.comnih.gov Its structure can be readily modified through various chemical reactions, making it a versatile scaffold for the synthesis of a wide array of derivatives. mdpi.com The presence of the nitrogen atom and the fused aromatic system imparts unique chemical properties to the quinoline ring, influencing its reactivity and biological interactions.

Significance of the Quinoline Pharmacophore in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is considered a "privileged structure" or a "perpetual and multipurpose scaffold" in medicinal chemistry. nih.govnih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The quinoline core is a key pharmacophore found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. nih.govmdpi.com

Historically, the discovery of quinine, a quinoline alkaloid from the bark of the cinchona tree, as a treatment for malaria highlighted the therapeutic potential of this class of compounds. mdpi.comnih.gov Since then, numerous quinoline-based drugs have been developed, including:

Antimalarials: Chloroquine (B1663885), mefloquine, and primaquine. nih.gov

Anticancer agents: Camptothecin and its analog topotecan. nih.govmdpi.com

Antibacterial agents: Fluoroquinolones such as ciprofloxacin. nih.gov

Other therapeutic areas: Including local anesthetics like dibucaine (B1670429) and drugs for asthma such as montelukast. nih.govmdpi.com

The versatility of the quinoline ring allows for functionalization at various positions, leading to compounds with diverse pharmacological profiles, including anti-inflammatory, antiviral, antitubercular, and neuroprotective properties. nih.govmdpi.comnih.gov

Academic and Research Focus on 4-(Benzyloxy)-2-chloroquinoline as a Synthetic Target

While this compound itself is not typically an end-product in drug development, it serves as a crucial synthetic intermediate or building block for the creation of more complex molecules. The reactivity of the chloro and benzyloxy groups makes it a valuable precursor in organic synthesis.

The chlorine atom at the 2-position and the group at the 4-position of the quinoline ring are susceptible to nucleophilic substitution reactions. researchgate.net This reactivity allows for the introduction of various functional groups, leading to the generation of diverse molecular libraries for biological screening.

A notable application of related 2-alkyl-4-chloroquinolines is in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov In a typical reaction, the 4-chloroquinoline (B167314) derivative is reacted with a primary amine, such as 4-(benzyloxy)benzylamine, in the presence of a base like N,N-diisopropylethylamine (DIPEA) and a solvent like dimethylsulfoxide (DMSO) at elevated temperatures. nih.gov This nucleophilic aromatic substitution (SNA) reaction displaces the chlorine atom to form a new carbon-nitrogen bond. frontiersin.orgnih.gov The benzyloxy group in this compound can also be a site for chemical modification, although it is generally more stable than the chloro substituent.

The synthesis of this compound itself would likely proceed through established methods for quinoline derivatization, such as the benzylation of 2-chloroquinolin-4-one or the chlorination of 4-(benzyloxy)quinolin-2(1H)-one. The preparation of benzyloxy-substituted aromatic compounds often involves the reaction of a phenol (B47542) with a benzyl (B1604629) halide in the presence of a base like potassium carbonate. nih.govnih.govchemicalbook.com

Overview of Current Research Trajectories for Related Quinoline Derivatives

Current research continues to explore the vast potential of the quinoline scaffold in drug discovery and materials science. Several key research trajectories for related quinoline derivatives are highlighted below.

| Research Area | Focus | Example Compounds/Targets | Key Findings |

| Antimycobacterial Agents | Development of new drugs against Mycobacterium tuberculosis. | N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Some derivatives show potent inhibitory activity against the H37Rv strain of M. tuberculosis. nih.gov |

| Anticancer Agents | Design of novel compounds targeting various cancer cell lines. | 2,4-disubstituted quinolines, quinoline-based hybrids | Discovery of compounds with activity against breast, lung, and CNS tumors; some act as angiogenesis inhibitors. nih.gov |

| Antimalarial Agents | Overcoming drug resistance in malaria parasites. | 4-aminoquinolines and aminoalcohol derivatives | Continued development of quinoline-based drugs remains a dominant strategy in antimalarial research. nih.gov |

| Neuroprotective Agents | Investigating compounds for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. | Strategically designed quinoline derivatives | Identification of derivatives with antioxidant properties and potential to inhibit key enzymes like acetylcholinesterase and monoamine oxidase B. nih.gov |

| Novel Synthetic Methodologies | Creation of efficient and environmentally friendly ways to synthesize quinoline derivatives. | Polysubstituted quinolines | Development of methods using superacids, microwave-assisted synthesis, and photocatalytic oxidative cyclization to access diverse quinoline structures. mdpi.com |

The ongoing investigation into quinoline derivatives underscores the enduring importance of this heterocyclic system in the quest for new and effective chemical entities for a wide range of applications. The ability to systematically modify the quinoline core allows researchers to fine-tune the properties of these compounds, leading to the discovery of novel therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12ClNO |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

2-chloro-4-phenylmethoxyquinoline |

InChI |

InChI=1S/C16H12ClNO/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2 |

InChI Key |

FTZCYYKIXFLTJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to the Quinoline (B57606) Nucleus

The quinoline scaffold, a cornerstone in medicinal and materials chemistry, has been assembled through a variety of synthetic strategies for over a century. These methods can be broadly categorized into classical cyclization reactions and modern, more sustainable approaches.

Classical Cyclization Reactions (e.g., Skraup, Friedländer)

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone for quinoline synthesis. nih.gov In its archetypal form, aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. nih.govnih.gov The reaction mechanism involves the dehydration of glycerol to acrolein, followed by a conjugate addition of aniline. nih.govnih.gov Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. nih.gov To mitigate the often violent and exothermic nature of the reaction, ferrous sulfate (B86663) is commonly added. nih.govnih.gov

The Friedländer synthesis, developed by Paul Friedländer in 1882, offers another powerful route to quinoline derivatives. rsc.org This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.orgnumberanalytics.com The reaction can be catalyzed by acids (such as trifluoroacetic acid, toluenesulfonic acid, and iodine) or bases. rsc.org Two primary mechanistic pathways are proposed: one beginning with an aldol (B89426) addition followed by cyclization and dehydration, and the other commencing with the formation of a Schiff base, which then undergoes an aldol-type reaction and subsequent elimination to form the quinoline ring system. rsc.org

| Classical Quinoline Synthesis | Reactants | Key Features |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Exothermic reaction, often requires a moderator like ferrous sulfate. nih.govnih.gov |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, carbonyl compound with α-methylene group | Can be acid or base-catalyzed, versatile for substituted quinolines. rsc.orgnumberanalytics.com |

Modern and Green Chemistry Approaches in Quinoline Synthesis

While classical methods for quinoline synthesis are robust, they often suffer from harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. francis-press.commasterorganicchemistry.comfrancis-press.comchemicalbook.com This has spurred the development of modern and green chemistry approaches that prioritize environmental and economic sustainability. francis-press.commasterorganicchemistry.comfrancis-press.commdpi.com

These modern techniques focus on several key areas:

Use of Greener Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. francis-press.com

Catalysis: Employing catalysts to improve efficiency and reduce the need for stoichiometric reagents. This includes the use of metal nanoparticles and eco-friendly catalysts like formic acid. francis-press.commdpi.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave and ultrasound irradiation to accelerate reaction times and reduce energy consumption. francis-press.commdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. francis-press.com

For instance, microwave-assisted syntheses in water have been reported to produce quinoline derivatives in high yields (75-93%) and with significantly shorter reaction times compared to conventional heating methods. francis-press.com

Targeted Synthesis of 4-(Benzyloxy)-2-chloroquinoline

The synthesis of the specific molecule this compound requires a strategic approach that leverages the inherent reactivity of the quinoline ring system.

Strategies Involving Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Scaffolds

The most direct and logical synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups or heteroatoms, such as the nitrogen atom in the quinoline ring. In an SNAr reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. researchgate.net

The quinoline nucleus is activated towards nucleophilic attack, particularly at the 2- and 4-positions. For the synthesis of the target compound, a dihalogenated quinoline, specifically 2,4-dichloroquinoline (B42001), serves as an ideal precursor. The chlorine atoms act as good leaving groups, and their positions on the electron-deficient quinoline ring make them susceptible to displacement by a nucleophile.

A critical aspect of this strategy is the regioselectivity of the substitution. In systems like 2,4-dichloroquinazoline, it is well-documented that nucleophilic attack preferentially occurs at the 4-position. nih.gov This selectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more electrophilic and thus more susceptible to attack by a nucleophile. nih.gov While the reactivity of 2,4-dichloroquinoline can be influenced by the nucleophile and reaction conditions, the substitution of the chlorine at the 4-position by an oxygen nucleophile like a benzyloxide is the expected and desired pathway.

Role of 2-Chloroquinoline (B121035) Precursors in Benzyloxy-Quinoline Formation

The formation of this compound is critically dependent on the availability of a suitable precursor, with 2,4-dichloroquinoline being the most logical choice. This intermediate can be synthesized from 4-hydroxy-2-quinolone. The process involves the treatment of 4-hydroxy-2-quinolone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), which converts the hydroxyl group at the 4-position and the carbonyl group at the 2-position into chlorides.

Alternatively, a one-pot synthesis of 2,4-dichloroquinoline derivatives can be achieved by the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. wikipedia.org

Once 2,4-dichloroquinoline is obtained, the subsequent reaction with a source of the benzyloxy group, such as sodium benzyloxide, would lead to the target molecule. The chlorine at the 2-position is generally less reactive towards nucleophilic substitution than the chlorine at the 4-position, allowing for a selective reaction under controlled conditions. However, some studies have shown that under certain catalytic conditions, such as with a Pd/C-Cu system, regioselective alkynylation can occur at the C-2 position of 2,4-dichloroquinoline. nih.gov This highlights that the regioselectivity can be influenced by the specific reaction system.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of this compound with high yield and selectivity hinges on the careful optimization of reaction conditions, drawing from the principles of Williamson ether synthesis and nucleophilic aromatic substitution. francis-press.com

The reaction would typically involve the generation of a benzyloxide anion from benzyl (B1604629) alcohol using a suitable base. The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in deprotonating the alcohol to form the nucleophilic alkoxide. numberanalytics.com

The solvent plays a significant role in the reaction rate and outcome. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. numberanalytics.com

Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions, such as the substitution of the second chlorine atom at the 2-position or decomposition of the starting materials or products. Therefore, the temperature needs to be carefully controlled to favor the desired monosubstitution at the 4-position.

An illustrative set of conditions, based on analogous reactions, would be the reaction of 2,4-dichloroquinoline with sodium benzyloxide (prepared from benzyl alcohol and a base like NaH) in a solvent like DMF at a controlled temperature.

| Parameter | Influence on Reaction | Typical Conditions for O-Alkylation |

| Base | Generates the nucleophilic benzyloxide. | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) numberanalytics.com |

| Solvent | Affects nucleophilicity and reaction rate. | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) numberanalytics.com |

| Temperature | Controls reaction rate and selectivity. | Requires careful optimization to avoid disubstitution. |

| Reactant Ratio | Influences the extent of substitution. | Near equimolar amounts to favor monosubstitution. |

By systematically varying these parameters, the synthesis of this compound can be optimized to achieve the highest possible yield and purity.

Advanced Synthetic Strategies for Related Quinoline Analogs

The construction of the quinoline core and its analogs can be achieved through various modern synthetic methods. These strategies offer advantages in terms of efficiency, atom economy, and the ability to introduce molecular diversity.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated)

Palladium-catalyzed reactions have become a cornerstone in the synthesis of complex organic molecules, including quinoline derivatives. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov

One prominent strategy is the palladium-catalyzed dehydrogenative coupling , which allows for the construction of the quinoline scaffold through intramolecular C–H alkenylation reactions. nih.gov This method is atom-economical and avoids the need for pre-activated starting materials. nih.gov For instance, quinolines and 1,2-dihydroquinolines can be selectively synthesized by carefully choosing the reaction conditions. nih.gov The use of pyridine-based ligands can enhance both the reaction rate and site selectivity in these palladium(II)-catalyzed processes. nih.gov

Another powerful palladium-catalyzed method is the Heck coupling reaction . This reaction has been employed in the synthesis of quinolin-2(1H)-ones from iodo derivatives of methoxylated pivaloylaminobenzenes. The process involves an initial Heck coupling with methyl acrylate (B77674), followed by an acid-catalyzed cyclization. nih.gov Furthermore, a novel strategy for synthesizing quinoline derivatives involves a palladium-catalyzed aryl isocyanide insertion, which activates C(sp²)–H bonds and proceeds via a [4 + 1] cyclization, offering a streamlined, one-step process from simple starting materials. rsc.org

The Buchwald-Hartwig amination is another key palladium-catalyzed C-N bond-forming reaction. It has been used to synthesize quinolin-2(1H)-ones by coupling protected N-hydroxyamides with benzaldehydes or benzoates, followed by a tandem cyclodehydration. nih.gov

Researchers have also explored the regioselective arylation of quinoline N-oxides. While many palladium-catalyzed C-H functionalizations of quinoline N-oxides are C2 selective, a method for a highly selective C8 arylation has been developed. acs.org This reaction demonstrates broad functional group tolerance and can be significantly accelerated using microwave irradiation. acs.org Mechanistic studies and DFT computations have provided insights into the cyclopalladation pathway and the factors influencing this site selectivity. acs.org

| Palladium-Catalyzed Reaction | Description | Key Features | Reference |

| Dehydrogenative Coupling | Intramolecular C–H alkenylation to form the quinoline scaffold. | Atom-economical, avoids pre-activated substrates. | nih.gov |

| Heck Coupling | Coupling of iodo-pivaloylaminobenzenes with methyl acrylate followed by cyclization. | Two-step synthesis of quinolin-2(1H)-ones. | nih.gov |

| Isocyanide Insertion/Cyclization | Palladium-catalyzed aryl isocyanide insertion and [4 + 1] cyclization. | One-step, highly selective C(sp²)–H activation. | rsc.org |

| Buchwald-Hartwig Amination | Coupling of N-hydroxyamides with benzaldehydes/benzoates followed by cyclodehydration. | Synthesis of quinolin-2(1H)-ones. | nih.gov |

| C8-Selective C-H Arylation | Arylation of quinoline N-oxides at the C8 position. | High regioselectivity, broad functional group tolerance, microwave acceleration. | acs.org |

Multi-Component Reactions (MCRs) for Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to construct complex molecules. rsc.org This approach is characterized by high atom economy and the ability to readily generate diverse libraries of compounds. rsc.org

Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of a wide variety of quinoline scaffolds. rsc.org These methods allow for the incorporation of diverse functional groups and substitution patterns, which is crucial for creating compounds with tailored properties for applications in medicinal chemistry and materials science. rsc.org For example, an electrochemically induced MCR of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) provides a green and efficient route to functionalized spirocyclic [indole-3,4'-pyrano[3,2-c]quinoline] scaffolds. nih.gov Another example involves the reaction of arynes, quinolines, and aldehydes to produce benzoxazino quinoline derivatives with good yields and diastereoselectivity. nih.gov

The Ugi four-component reaction (Ugi-4CR) has also been utilized in a two-step protocol to synthesize polycyclic quinazolinones. This involves an initial Ugi-4CR followed by a palladium-catalyzed annulation, demonstrating the power of combining MCRs with other catalytic methods. acs.org

Metal-Free and Visible-Light-Mediated Catalysis in Heterocycle Construction

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. Metal-free and visible-light-mediated catalysis have emerged as powerful tools for the construction of heterocyclic compounds like quinolines, avoiding the use of potentially toxic and expensive heavy metals. mdpi.comnih.gov

Visible-light photocatalysis offers a green alternative to traditional heating methods. mdpi.com For instance, a metal-free, visible-light-mediated radical azidation of cyclopropenes has been developed for the synthesis of quinolines. nih.gov Another approach utilizes chlorophyll (B73375) as an organic photocatalyst for the direct C-H arylation of quinolines at the C8 position and quinoline N-oxides at the C2 position, offering an operationally simple and clean energy-driven process. rsc.org

Iron, being an abundant and environmentally benign metal, has also been used in visible-light-driven reactions. Iron(III) chloride, in the presence of phenanthroline, can catalyze the decarboxylation of alkyl carboxylic acids to generate alkyl radicals, which then react with quinoline to form 4-substituted hydroxyalkyl quinolines under acidic conditions and blue LED light irradiation. mdpi.com This method is notable as it allows for selective product formation by simply changing the pH. mdpi.com

Furthermore, the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization, can selectively yield either substituted tetrahydroquinolines or, with the addition of an iridium photocatalyst, quinoline derivatives. nih.gov These atom-economical processes are mild and show excellent functional group tolerance. nih.gov

C–C, C–N, C–O, C–S, and N–N Bond-Forming Strategies

The synthesis of quinoline derivatives relies on a variety of bond-forming reactions to construct the heterocyclic core and introduce functional groups.

C–C Bond Formation: Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C bonds in quinoline synthesis. nih.gov The Suzuki and Sonogashira cross-coupling reactions are also employed to further functionalize quinoline scaffolds. researchgate.net Additionally, methods for the direct C-H functionalization and C-C bond cleavage have been developed for the synthesis of substituted quinolines from anilines and aldehydes. organic-chemistry.org

C–N Bond Formation: The Buchwald-Hartwig amination is a key palladium-catalyzed method for forming C-N bonds. nih.gov Copper-catalyzed reactions have also been developed for C-N bond formation, such as the coupling of anilines with diazo compounds using an aminoquinoline-based tridentate copper catalyst. nih.gov Polystyrene-supported copper complexes have been shown to catalyze various C-N bond-forming reactions, including N-arylation of amines and amides. nih.gov

C–O and C–S Bond Formation: While less common in the primary synthesis of the quinoline ring, C-O and C-S bond formation are crucial for derivatization. For example, the chlorine atom at the 2-position of 2-chloroquinoline-3-carboxaldehyde is readily substituted by oxygen and sulfur nucleophiles. nih.gov

Chemical Derivatization and Functionalization of this compound

The this compound molecule possesses two key reactive sites: the chloro substituent at the C2 position and the benzyloxy group at the C4 position. The chloro group is particularly susceptible to nucleophilic substitution, making it a versatile handle for introducing a wide array of functional groups.

Transformations of the Chloro Substituent

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This reactivity allows for the introduction of various substituents, leading to a diverse range of derivatives.

In the context of related 2-chloroquinoline derivatives, the chlorine atom is easily displaced by nucleophiles containing oxygen, nitrogen, and sulfur. nih.gov For example, 2-chloroquinoline-3-carbaldehydes react with various amines and hydrazines to form Schiff bases and other condensation products. rsc.org They also undergo reactions with sodium azide (B81097) to yield tetrazolo[1,5-a]quinoline-4-carbaldehydes. rsc.org

A specific example of derivatization involves the reaction of 2-alkyl-4-chloroquinolines with 4-(benzyloxy)benzylamines. nih.gov This nucleophilic aromatic substitution, carried out in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylsulfoxide (DMSO) at elevated temperatures, yields N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov This reaction highlights the utility of the chloro group as a leaving group for the introduction of nitrogen-based substituents.

| Reactant | Reagent/Conditions | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Substituted Anilines / Acetone | 1-(2-chloroquinolin-3-yl)-N-(substituted-phenyl)methanimine | rsc.org |

| 2-Chloroquinoline-3-carbaldehydes | Sodium Azide / Acetic Acid | Tetrazolo[1,5-a]quinoline-4-carbaldehydes | rsc.org |

| 2-Alkyl-4-chloroquinolines | 4-(Benzyloxy)benzylamines / DIPEA, DMSO, 150 °C | N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | nih.gov |

An in-depth examination of the synthetic utility of this compound reveals its role as a versatile intermediate in the development of complex quinoline derivatives. The strategic manipulation of its constituent parts—the benzyloxy moiety and the quinoline core—along with methods for the eventual deprotection of the benzyloxy group, are fundamental to its application in synthetic organic chemistry.

2 Modifications of the Benzyloxy Moiety

The benzyloxy group in this compound is more than a simple protecting group for the 4-hydroxy functionality; it serves as a site for introducing structural diversity. Modifications typically involve the aromatic ring of the benzyl group, where substituents can be introduced to modulate the electronic and steric properties of the entire molecule.

These modifications are often incorporated by selecting an appropriately substituted benzyl halide during the initial synthesis. For instance, the synthesis of various 4-(benzyloxy)benzonitriles has been achieved through the reaction of 4-cyanophenol with a range of substituted benzyl bromides in the presence of potassium carbonate. nih.gov This method allows for the introduction of various functionalities onto the benzene (B151609) ring of the benzyloxy moiety. Similarly, research into benzothiazole (B30560) derivatives involved the reaction of a dihydroxyl-phenyl benzothiazole intermediate with corresponding benzyl chlorides or bromides to produce a library of compounds with substituted benzyloxy groups. nih.gov

Studies have shown that these modifications can have significant effects on the biological activity of the final compound. In one study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the presence of halogen substituents on the benzyloxy ring was found to be critical for antimycobacterial activity. Specifically, the introduction of a chlorine or fluorine atom at the 4-position of the benzyl ring resulted in molecules with greater potency against Mycobacterium tuberculosis. nih.gov

Table 1: Examples of Substituted Benzyl Moieties for Synthesis

| Starting Material | Reagent (Substituted Benzyl Halide) | Resulting Moiety |

|---|---|---|

| 2-(2,4-(dihydroxyl) phenyl) benzothiazole | 4-Chlorobenzyl chloride | 4-(4-Chlorobenzyloxy) |

| 2-(2,4-(dihydroxyl) phenyl) benzothiazole | 4-Fluorobenzyl chloride | 4-(4-Fluorobenzyloxy) |

| 2-(2,4-(dihydroxyl) phenyl) benzothiazole | 3,4-Dichlorobenzyl chloride | 4-(3,4-Dichlorobenzyloxy) |

| 4-Cyanophenol | Benzyl bromide | 4-(Benzyloxy) |

| 4-Cyanophenol | 4-Chlorobenzyl bromide | 4-((4-Chlorobenzyl)oxy) |

| 4-Cyanophenol | 4-Fluorobenzyl bromide | 4-((4-Fluorobenzyl)oxy) |

3 Regioselective Functionalization of the Quinoline Ring System

The functionalization of the quinoline core of this compound is a key strategy for building molecular complexity. The inherent reactivity of the quinoline ring, influenced by the chloro and benzyloxy substituents, allows for selective reactions at various positions. The use of different reagents and conditions can direct new functional groups to specific carbons of the heterocyclic system.

A powerful method for achieving this selectivity is through base-controlled metalation. The choice of metal amide base can dictate the site of deprotonation and subsequent reaction with an electrophile. Research has demonstrated that using lithium diisopropylamide (LDA) at low temperatures (-70 °C) selectively metalates the C-3 position of chloro-substituted quinolines. In contrast, employing lithium-magnesium or lithium-zinc amide bases can regioselectively lead to functionalization at the C-2 or C-8 positions. nih.gov These complementary methods, rationalized by DFT calculations, provide a synthetic toolkit for producing a variety of di- and trifunctionalized quinolines. nih.gov

Another approach involves the C-H activation of quinoline N-oxides, which alters the electronic properties of the quinoline ring and directs functionalization, typically to the C-2 position. mdpi.com Copper-catalyzed reactions are prominent in this area. For example, the direct carbamoylation of quinoline N-oxide with hydrazinecarboxamides has been achieved using copper(I) bromide (CuBr) as a catalyst. mdpi.com Similarly, CuBr can catalyze the direct sulfoximination of quinoline-N-oxides. mdpi.com Palladium catalysts have also been used for the C-2 oxidative cross-coupling of quinoline N-oxides with heteroaryl bromides. mdpi.com

Table 2: Regioselective Functionalization Methods for Chloro-Quinolines

| Reagent/Catalyst System | Position of Functionalization | Reaction Type |

|---|---|---|

| Lithium diisopropylamide (LDA) | C-3 | Metalation-alkylation |

| Lithium-magnesium amides | C-2 or C-8 | Metalation-alkylation |

| Lithium-zinc amides | C-2 or C-8 | Metalation-alkylation |

| CuBr / TBHP | C-2 (of N-Oxide) | Carbamoylation |

| CuBr | C-2 (of N-Oxide) | Sulfoximination |

| Palladium Catalyst / CuBr | C-2 (of N-Oxide) | Oxidative Cross-Coupling |

4 Deprotection Strategies for Benzyloxy Groups

The final step in many synthetic sequences involving this compound is the removal of the benzyl protecting group to unmask the 4-hydroxyquinoline (B1666331) functionality. The choice of deprotection method is critical to ensure a high yield of the desired product without affecting other functional groups in the molecule.

The most common and robust method for cleaving benzyl ethers is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. organic-chemistry.orggoogle.com This process is efficient and clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org For molecules containing other reducible groups, such as alkenes or alkynes, catalytic transfer hydrogenation offers a milder alternative. Reagents like ammonium (B1175870) formate (B1220265) can be used as the hydrogen source in the presence of Pd/C, avoiding the need for pressurized hydrogen gas. duke.edu

While hydrogenation is widely used, it is incompatible with functional groups that are sensitive to reduction. researchgate.net In such cases, oxidative deprotection methods provide a valuable alternative. One such method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can selectively cleave benzyl ethers, particularly those with electron-donating substituents like a p-methoxy group. organic-chemistry.org More recently, photoirradiation has been shown to facilitate the DDQ-mediated deprotection of simple benzyl ethers. organic-chemistry.org Another oxidative approach uses a nitroxyl-radical catalyst in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), which can operate at ambient temperature and is compatible with hydrogenation-sensitive groups. researchgate.net

Less commonly, strong acids can be used to cleave benzyl ethers, although this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Additionally, photolabile protecting groups (PPGs) are emerging as an alternative strategy, allowing for deprotection under light irradiation, which offers high orthogonality with many chemical reagents. researchgate.netnih.gov

Table 3: Summary of Deprotection Strategies for Benzyl Ethers

| Method | Reagents | Key Features & Suitability |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Highly efficient, clean; not suitable for molecules with other reducible groups. organic-chemistry.orggoogle.com |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Milder than direct hydrogenation, avoids pressurized H₂ gas. duke.edu |

| Oxidative Deprotection | DDQ | Effective for electron-rich benzyl ethers; can be assisted by photoirradiation. organic-chemistry.org |

| Oxidative Deprotection | Nitroxyl-radical catalyst, PIFA | Mild, ambient temperature; suitable for substrates with hydrogenation-sensitive groups. researchgate.net |

| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Harsh conditions; limited to acid-stable substrates. organic-chemistry.org |

Structure Activity Relationship Sar Studies

General Principles of SAR in Quinoline (B57606) Derivatives

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. The nitrogen atom in the quinoline nucleus imparts a weak basic character and influences the electronic distribution, making it a key player in receptor interactions. nih.gov The general principles of SAR for quinolines can be summarized as follows:

Substituent Effects: The introduction of various functional groups onto the quinoline scaffold can dramatically alter its physicochemical properties, such as lipophilicity, electronic density, and steric hindrance, which in turn govern its biological activity. nih.govresearchgate.net Electron-donating groups may enhance reactivity towards electrophiles, while electron-withdrawing groups can decrease it. mdpi.com

Positional Isomerism: The specific position of a substituent on the quinoline ring is critical in determining its pharmacological effect. For instance, in some series of quinoline compounds, a substituent at the C7 position has been found to be crucial for antimalarial activity, while modifications at other positions may lead to different biological outcomes. nih.gov

Hydrogen Bonding: The quinoline nitrogen atom, as well as substituents capable of acting as hydrogen bond donors or acceptors, can form crucial interactions with biological targets like enzymes and receptors, a key determinant of binding affinity and subsequent biological response. mdpi.com

Positional Effects of Benzyloxy and Chloro Substituents on Biological Potency

While specific studies on 4-(Benzyloxy)-2-chloroquinoline are limited, the positional effects of chloro and benzyloxy-like (alkoxy) substituents on the quinoline ring have been investigated in various contexts.

The chloro group at the C2 position is a common feature in many biologically active quinolines. The presence of a chlorine atom, an electron-withdrawing group, can significantly influence the reactivity and metabolic stability of the molecule. mdpi.com In a study on 2-chloroquinoline (B121035) derivatives as potential antitubercular agents, the 2-chloroquinoline nucleus was identified as a critical pharmacophoric group. mdpi.com

The benzyloxy group at the C4 position introduces a bulky, lipophilic, and flexible substituent. The oxygen atom can act as a hydrogen bond acceptor, while the benzyl (B1604629) ring can engage in π-π stacking or hydrophobic interactions with the target protein. Studies on related 4-alkoxy quinoline derivatives have highlighted the importance of this substituent for various biological activities. For example, in a series of 4'-alkoxy chalcones, the alkoxy group was found to be important for cytotoxic activity. mdpi.com

Impact of Substituent Variations on Molecular Interactions and Pathways

Variations in the substituents of quinoline derivatives can profoundly impact their molecular interactions and the biological pathways they modulate.

In analogues, the substitution pattern on the benzyloxy ring can fine-tune the biological activity. For instance, in a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the presence of halogens (chlorine and fluorine) on the benzyloxy moiety enhanced the antimycobacterial activity. nih.gov This suggests that electronic effects on the benzyl ring can be transmitted to the quinoline core, influencing its binding affinity.

Furthermore, molecular docking studies on related 2-chloro-4-anilino-quinazoline derivatives revealed the importance of the substituent at the 4-position for binding to EGFR and VEGFR-2 kinases. A hydrogen bond donor at the para position of the aniline (B41778) ring was found to be crucial for interaction with conserved amino acid residues in the binding sites of these enzymes. nih.gov While this is a quinazoline (B50416) and not a quinoline, the principle of a substituent at the 4-position directing target interaction is a valuable insight.

The biological pathways affected by such compounds are diverse. For example, some quinoline derivatives have been shown to inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells, while others target kinases involved in cell signaling pathways. nih.gov

Rational Drug Design Methodologies Applied to Quinoline Scaffolds

The quinoline scaffold is a frequent subject of rational drug design and computational studies to optimize its therapeutic potential. nih.gov Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are extensively used.

QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. For 2-chloroquinoline derivatives, 3D-QSAR studies have been employed to identify structural features relevant to their antitubercular activity. These studies generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential would be favorable for activity, guiding the design of more potent analogues. mdpi.com

Correlation of Structural Features with Specific Biological Activities

The structural features of quinoline derivatives are directly correlated with their specific biological activities.

Anticancer Activity: The quinoline core is present in several anticancer drugs. The mechanism often involves the inhibition of key enzymes like topoisomerases or protein kinases. The substitution pattern plays a critical role in determining the potency and selectivity of these compounds. For example, the presence of a 2-chloro substituent has been associated with antitumor properties in some quinoline series. mdpi.com

Antimicrobial Activity: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The substituents on the quinoline ring, particularly at the C6 and C7 positions, are crucial for their antibacterial spectrum and potency. While not a quinolone, the structural similarity of this compound to this class warrants investigation into its potential antimicrobial effects.

Antimalarial Activity: Quinolines are famous for their historical and continued use in the treatment of malaria. The 4-aminoquinoline (B48711) core of chloroquine (B1663885) is a classic example. SAR studies have shown that the nature of the side chain at the 4-position and substituents on the quinoline ring are critical for antimalarial efficacy.

Table 1: Biological Activities of Representative Quinoline Derivatives

| Compound/Derivative Class | Substituents | Biological Activity | Reference |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | 6-Chloro/Bromo on quinoline; Halogens on benzyloxy | Antimycobacterial | nih.gov |

| 2-Chloroquinoline derivatives | Varied | Antitubercular | mdpi.com |

| 2-Chloro-4-anilino-quinazolines | Varied anilino groups | EGFR/VEGFR-2 Inhibition (Anticancer) | nih.gov |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | Varied N-substituents | COVID-19 Main Protease Inhibition |

Biological Activities and Mechanistic Research

Broad Spectrum of Biological Activities Associated with Quinoline (B57606) Derivatives

The quinoline ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These include, but are not limited to, antimalarial, antibacterial, antifungal, and anticancer properties. For instance, derivatives of 4-aminoquinoline (B48711) have been central to the development of antimalarial drugs. Furthermore, the 2-chloroquinoline (B121035) moiety serves as a key intermediate in the synthesis of various biologically active compounds.

Notably, a study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which share the benzyloxy and a modified quinoline feature with the title compound, demonstrated antimycobacterial activity against Mycobacterium tuberculosis. This suggests that the broader structural class to which 4-(Benzyloxy)-2-chloroquinoline belongs has potential therapeutic applications. Additionally, other 2-chloroquinoline derivatives have been investigated as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), indicating antiviral potential within this chemical family.

Mechanistic Investigations of Potential Biological Effects

Detailed mechanistic studies are crucial for understanding how a compound exerts its biological effects. For this compound itself, specific data on the following mechanisms are not available in the current body of scientific literature. The following sections outline the types of investigations that would be necessary to elucidate its potential biological activities.

Enzyme Inhibition Studies (e.g., Kinases, Bcl-2)

Many quinoline derivatives have been identified as potent enzyme inhibitors. For example, some quinoline-based compounds have been shown to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The Bcl-2 family of proteins, which are key regulators of apoptosis, are also targets for some anticancer agents. However, there are no specific studies reporting the inhibitory activity of this compound against kinases, Bcl-2, or other enzymes.

Modulation of Cellular Signaling Pathways

The anticancer effects of many compounds are often attributed to their ability to modulate cellular signaling pathways. The PI3K/Akt/mTOR pathway, for instance, is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism for anticancer drugs. While some quinoline derivatives have been shown to modulate this and other pathways, no research has been published detailing the effects of this compound on any specific cellular signaling cascade.

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Many anticancer agents work by arresting the cell cycle at specific checkpoints, leading to apoptosis. While quinoline derivatives have been reported to induce apoptosis and modulate the cell cycle in various cancer cell lines, there is no available data to suggest that this compound has been evaluated for these effects.

Disruption of Subcellular Structures (e.g., Microtubule Assembly)

The cytoskeleton, particularly microtubules, plays a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established mechanism for several successful anticancer drugs. Although some heterocyclic compounds can interfere with microtubule assembly, there is no scientific literature to indicate that this compound has been investigated for its effects on subcellular structures like microtubules.

Receptor Antagonism and Agonism Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Compounds can act as agonists, activating a receptor, or as antagonists, blocking its activity. These interactions can trigger or inhibit a wide range of physiological responses. To date, no studies have been published that investigate the binding of this compound to any specific receptor or characterize it as a receptor agonist or antagonist.

Structure-Mechanism Relationships in Quinoline Pharmacology

The pharmacological profile of quinoline derivatives is intrinsically linked to the chemical nature and spatial arrangement of substituents on the core bicyclic structure. The specific biological activities of this compound are determined by the interplay between the electron-withdrawing chlorine atom at the C-2 position and the bulky, lipophilic benzyloxy group at the C-4 position. These substitutions govern the molecule's electronic distribution, stereochemistry, and potential for interaction with biological macromolecules, thereby defining its mechanism of action.

The quinoline scaffold serves as a critical pharmacophore in numerous drug classes, and modifications to its structure can dramatically alter its biological efficacy. rsc.org The introduction of different functional groups allows for the fine-tuning of a compound's activity. For instance, in the context of antimalarial quinolines, the substitution pattern is a key determinant of the mechanism, which often involves the disruption of heme metabolism within the parasite. youtube.com

Influence of the C-2 Chloro Substituent

The C-2 position of the quinoline ring is a sensitive site where substitution can have a profound impact on pharmacological activity. Historically, modifications at this position were often considered to diminish biological potency. nih.gov The presence of a halogen, such as the chlorine atom in this compound, significantly alters the electronic properties of the pyridine (B92270) portion of the quinoline ring.

Influence of the C-4 Benzyloxy Group

Substitution at the C-4 position is a well-established strategy for developing potent quinoline-based therapeutic agents, most famously exemplified by the 4-aminoquinoline antimalarials like chloroquine (B1663885). rsc.org In this compound, this position is occupied by a large benzyloxy moiety. This group imparts significant lipophilicity and steric bulk compared to the smaller amino groups.

The benzyloxy group itself offers further opportunities for molecular interaction and modification. Studies on a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines revealed that the benzyloxy group was integral to their antimycobacterial activity. nih.gov Furthermore, substitutions on the benzyl (B1604629) ring of this group, such as the addition of halogens, could further enhance potency. nih.gov This indicates that the entire C-4 benzyloxy substituent, including its terminal phenyl ring, likely participates in binding to the target, possibly through hydrophobic or pi-stacking interactions. This bulky group dictates the molecule's orientation within a binding pocket, contributing to its selectivity and mechanism of action.

The table below summarizes key structure-activity relationship (SAR) principles for the quinoline scaffold based on findings from related compounds.

| Quinoline Position | Substituent Type | Observed Effect on Biological Activity | Compound Series Example | Reference |

| C-2 | Electron-withdrawing (e.g., -Cl) | Loss of antimalarial activity | Quinoline-imidazole hybrids | rsc.org |

| C-2 | Electron-donating (e.g., -OCH₃) | Enhanced antimalarial activity | Quinoline-imidazole hybrids | rsc.org |

| C-4 of Benzyl Ring (in a C-4 benzyloxy moiety) | Halogen (e.g., -Cl, -F) | Increased antimycobacterial potency | N-(4-(benzyloxy)benzyl)-4-aminoquinolines | nih.gov |

| C-4 of Benzyl Ring (in a C-4 benzyloxy moiety) | Unsubstituted | Reduced antimycobacterial potency | N-(4-(benzyloxy)benzyl)-4-aminoquinolines | nih.gov |

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

A comprehensive literature search did not yield specific molecular docking studies for 4-(Benzyloxy)-2-chloroquinoline against a defined biological target. However, the 2-chloroquinoline (B121035) core is a recognized pharmacophore. For instance, derivatives of 2-chloroquinoline have been computationally evaluated as potential inhibitors of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteases. In one such study, covalent docking was used to model the interaction between 2-chloroquinoline-based inhibitors and the active site cysteine residue (C145) of the main protease (Mᵖʳᵒ) nih.gov. These studies on analogous structures demonstrate a methodological framework that could be applied to predict the potential biological targets and binding interactions of this compound.

Table 1: Illustrative Molecular Docking Data for a Related 2-Chloroquinoline Derivative (Note: The following data is for a different compound and serves only to illustrate typical results from docking studies.)

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

|---|

Data sourced from studies on analogous compounds for illustrative purposes. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and energetic properties of molecules. DFT is a robust method for understanding molecular properties from first principles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties youtube.comnih.govyoutube.com. A small gap suggests high reactivity, as it is easier to excite an electron to a higher energy state nih.gov.

No published studies were found that specifically calculate the HOMO-LUMO energy gap for this compound. However, for related quinoline (B57606) derivatives, DFT calculations have been routinely used to determine these values. For instance, a DFT study on a benzyl (B1604629) 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate derivative calculated a HOMO-LUMO gap of 0.15223 atomic units (approximately 4.14 eV), indicating its relative stability researchgate.net. These calculations provide insight into the electronic behavior of the quinoline core, which would be applicable for understanding this compound.

Table 2: Example HOMO-LUMO Energy Data from DFT Studies of Related Molecules (Note: This data is not for this compound and is for illustrative purposes only.)

| Molecule | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | B3LYP/6–311 G(d,p) | -6.24 | -2.10 | 4.14 |

Data sourced from studies on analogous compounds for illustrative purposes. nih.govresearchgate.net

DFT and other quantum chemical methods are powerful tools for predicting vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra researchgate.neteurekaselect.com. By calculating theoretical spectra and comparing them with experimental data, researchers can confirm molecular structures and gain a deeper understanding of vibrational modes and electronic transitions.

Specific computational spectroscopic studies for this compound have not been identified. However, this approach is standard for characterizing new quinoline derivatives. For example, the vibrational frequencies of 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) were calculated using DFT (B3LYP/6-311++G(d,p)) and shown to be in good agreement with experimental FT-IR and FT-Raman spectra mdpi.com. This process allows for precise assignment of vibrational modes, such as C-H stretching, C=N stretching, and ring vibrations, confirming the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are valuable for assessing the conformational flexibility of a ligand and the stability of a ligand-receptor complex once a binding pose has been predicted by molecular docking nih.gov.

A literature search did not uncover specific MD simulation studies performed on this compound. However, MD simulations are a common follow-up to docking studies for analogous compounds. For example, MD simulations were used to explore the stability of a complex between the drug afatinib (B358) (a quinoline-based kinase inhibitor) and the RNA-dependent RNA polymerase of SARS-CoV-2 nih.gov. Another study used MD simulations to assess the stability of chloroquine (B1663885) derivatives within the binding site of the SARS-CoV-2 main protease researchgate.net. These simulations provide insights into how the compound behaves in a dynamic, solvated environment, revealing the stability of key hydrogen bonds and other interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity nih.govmdpi.com. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

There are no specific QSAR models in the reviewed literature that have been developed for a series of compounds focused on the this compound scaffold. However, QSAR studies are frequently performed on broader classes of quinoline derivatives. For example, an artificial neural network-based QSAR model was developed to predict the IC₅₀ values of 4-aminoquinoline (B48711) analogs against the SARS-CoV-2 Mᵖʳᵒ nih.gov. Another study developed 2D- and 3D-QSAR models for a large database of quinoline derivatives to predict their inhibitory activity against Plasmodium falciparum mdpi.com. These models help identify which structural features, such as specific substituents or electronic properties, are critical for enhancing biological activity.

In Silico Approaches for Virtual Screening and Compound Prioritization

Virtual screening is a computational technique used in drug discovery to search large libraries of chemical structures in silico to identify those that are most likely to bind to a drug target researchgate.net. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient.

While this compound itself has not been highlighted as a hit in published virtual screening campaigns, the quinoline scaffold is frequently included in screening libraries. For example, a library of quinoline-based drugs was virtually screened against multiple SARS-CoV-2 targets to identify potential inhibitors nih.gov. Another virtual screening effort used a "Booster" approach, which involves collaborative in silico screening across proprietary databases, to identify a 2-aryl-4-aminoquinazoline series with activity against Trypanosoma cruzi lshtm.ac.uk. These approaches demonstrate the power of in silico screening to rapidly identify promising lead compounds from vast chemical spaces for further development.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(Benzyloxy)-2-chloroquinoline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the quinoline (B57606) core and the benzyloxy substituent. The aromatic protons on the quinoline and benzene (B151609) rings would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom, the chlorine atom, and the ether linkage. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group would present as a characteristic singlet around δ 5.0-5.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum offers complementary information, showing signals for each unique carbon atom in the molecule. The spectrum would be characterized by signals for the nine carbons of the quinoline ring and the seven carbons of the benzyloxy group. Carbons attached to electronegative atoms (like chlorine and oxygen) and those in the aromatic systems would resonate at lower fields. For related quinoline structures, the carbon bearing the chlorine atom (C2) is typically found in the δ 150-152 ppm region, while the carbon attached to the benzyloxy group (C4) would be further downfield, around δ 160-162 ppm.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for unambiguous assignment of all ¹H and ¹³C signals. A COSY spectrum would reveal proton-proton coupling relationships within the individual aromatic rings, while an HMBC spectrum would establish long-range correlations between protons and carbons, confirming the connectivity between the benzyloxy group and the C4 position of the quinoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Quinoline H-3 | ~6.8 - 7.2 | ~100 - 105 |

| Quinoline Aromatic H's | ~7.5 - 8.2 | ~120 - 150 |

| Benzyl -CH₂- | ~5.2 - 5.4 | ~70 - 72 |

| Benzyl Aromatic H's | ~7.3 - 7.5 | ~127 - 136 |

| Quinoline C-2 (C-Cl) | - | ~150 - 152 |

| Quinoline C-4 (C-O) | - | ~160 - 162 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HR-ESI-MS, LC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. The molecular formula for this compound is C₁₆H₁₂ClNO.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to confirm the molecular weight. In positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 270.7. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2+H]⁺ peak (containing ³⁷Cl) at roughly one-third the intensity of the [M+H]⁺ peak (containing ³⁵Cl).

HR-ESI-MS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for the [M+H]⁺ ion of C₁₆H₁₂ClNO is 270.0680. Experimental verification of this value to within a few parts per million (ppm) would serve as definitive proof of the compound's chemical formula.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is invaluable for analyzing the purity of the compound and for identifying any byproducts or degradants in a sample mixture.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z (³⁵Cl) | Description |

| [M+H]⁺ | 270.0680 | Protonated molecular ion |

| [M+2+H]⁺ | 272.0651 | Isotopic peak for ³⁷Cl |

| [M-C₇H₇]⁺ or [M-91]⁺ | 179.0159 | Fragment from loss of the benzyl group (C₇H₇•) |

| [C₇H₇]⁺ | 91.0542 | Benzyl/Tropylium cation fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the conjugated π-electron systems within a molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the quinoline and benzene aromatic rings. The extended conjugation of the quinoline system typically results in multiple absorption maxima (λmax) between 200 and 400 nm.

Fluorescence Spectroscopy and Photophysical Property Determination

Many quinoline derivatives exhibit fluorescence, a property that is highly sensitive to the molecular structure and environment. Fluorescence spectroscopy can be used to determine key photophysical parameters such as the emission spectrum, fluorescence quantum yield (ΦF), and excited-state lifetime (τ). The presence of the benzyloxy group at the C4 position can influence these properties through electronic effects. Determining these parameters is crucial for applications where the compound's light-emitting characteristics are of interest.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-O-C (ether) stretching, aromatic C=C and C=N bond vibrations, C-H stretching and bending, and C-Cl stretching.

Table 3: Predicted Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 |

| Aromatic C=C & C=N Stretch | 1500 - 1620 |

| C-O-C Asymmetric Stretch (Ether) | 1220 - 1270 |

| C-O-C Symmetric Stretch (Ether) | 1020 - 1080 |

| C-Cl Stretch | 700 - 800 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the purification of the final product and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reverse-phase HPLC method, using a C18 stationary phase, would be suitable for this purpose. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is typically achieved using a UV detector set to one of the compound's absorption maxima. A pure sample should yield a single, sharp, and symmetrical peak in the chromatogram. The purity can be quantified by measuring the area percentage of the main peak relative to the total area of all peaks. For preparative applications, flash column chromatography on silica (B1680970) gel is a common method for purification.

Table 4: Exemplary HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or λmax |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 25 °C |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity of non-volatile compounds like this compound and for monitoring the progress of reactions in which it is a reactant or product. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

In the analysis of quinoline derivatives, reversed-phase HPLC is a common modality. While specific methods for this compound are not extensively detailed in publicly available literature, general methods for related compounds provide a framework for its analysis. For instance, a study on N-(4-(Benzyloxy)benzyl)-4-aminoquinolines utilized HPLC to confirm the purity of the synthesized compounds, reporting a purity of 94% for one of the derivatives, though detailed parameters were not provided. nih.gov

A typical HPLC method for a compound like this compound would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. UPLC, which uses columns with smaller particle sizes and higher pressures, offers the advantages of faster analysis times and improved resolution.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Quinoline Derivatives

| Parameter | Typical Setting |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives |

| Detection | UV-Vis (typically in the range of 254-350 nm) |

| Flow Rate | 0.5 - 2.0 mL/min (HPLC), 0.2 - 0.7 mL/min (UPLC) |

| Column Temperature | 25 - 40 °C |

This table represents typical parameters for the analysis of quinoline derivatives and is not specific to this compound due to a lack of published specific methods.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound with a relatively high molecular weight like this compound, its volatility may be a limiting factor for direct GC analysis without derivatization. However, GC coupled with Mass Spectrometry (GC-MS) is an invaluable tool for identifying impurities and reaction byproducts, especially if they are more volatile than the main compound.

Research on the analysis of the parent compound, quinoline, in textiles by GC-MS provides some insight into potential analytical conditions. In that study, an inlet temperature of 250 °C and a column termination temperature of 260 °C were used. cambridge.org The mass spectrum of quinoline showed characteristic ion peaks at m/z 129, 102, 123, and 51. cambridge.org While these are for the unsubstituted quinoline, they provide a reference for the fragmentation patterns that might be expected from more complex derivatives.

Table 2: General GC-MS Parameters for Quinoline Analysis

| Parameter | Example Setting |

| Injection Port Temp. | ~250 °C |

| Column | Capillary column (e.g., HP-5MS or similar) |

| Oven Program | Temperature gradient (e.g., 50 to 260 °C) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table is based on the analysis of the parent compound, quinoline, and serves as a general guideline. Specific conditions for this compound would require optimization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

In the synthesis of quinoline derivatives, TLC is a standard practice. For instance, in the synthesis of substituted 2,4-diamino-quinoline derivatives, reactions were monitored by TLC using a mobile phase of 50% ethyl acetate (B1210297) in petroleum ether. cambridge.org This solvent system provides a starting point for the analysis of this compound, although the optimal eluent would need to be determined experimentally to achieve a retention factor (Rf) that allows for clear separation of the starting materials, intermediates, and the final product. The spots on the TLC plate are typically visualized under UV light, as the quinoline ring system is UV-active.

Table 3: Example TLC System for Monitoring Quinoline Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel coated on an inert backing (e.g., aluminum) |

| Mobile Phase | 50% Ethyl acetate / Petroleum ether |

| Visualization | UV light (254 nm) |

This system was reported for related quinoline derivatives and would likely be a suitable starting point for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides unequivocal proof of its structure.

While specific crystallographic data for this compound is not readily found in the surveyed literature, studies on other quinoline derivatives illustrate the power of this technique. For example, the crystal structures of N-substituted 3,4-dihydrospiro-2(1H) quinolines have been determined, revealing monoclinic crystal systems with specific space groups and unit cell parameters. cambridge.org Similarly, the crystal structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was also found to be monoclinic. cambridge.org This type of data allows for the precise determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Table 4: Example of X-ray Crystallographic Data for a Quinoline Derivative

| Crystallographic Parameter | Example Value (for a related quinoline derivative) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a, b, c (in Å), β (in °) |

| Volume (V) | Measured in ų |

| Molecules per Unit Cell (Z) | Typically 2, 4, or 8 |

This table provides an example of the type of data obtained from an X-ray crystallography experiment on a quinoline derivative. Specific data for this compound is not available in the searched literature.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Novel Quinoline (B57606) Scaffolds

The synthesis of the quinoline framework has been a subject of extensive research, leading to a rich collection of methodologies. researchgate.net While classical methods such as those developed by Skraup, Friedländer, Doebner-von Miller, and Pfitzinger remain relevant, the focus is shifting towards more efficient, sustainable, and versatile synthetic strategies. researchgate.netfrontiersin.org

Emerging methodologies are characterized by their improved yields, reduced reaction times, and adherence to green chemistry principles. frontiersin.org Key areas of development include:

Transition Metal-Catalyzed Reactions: These methods offer high efficiency and selectivity in constructing and functionalizing the quinoline core. researchgate.netfrontiersin.org

Multicomponent Reactions (MCRs): MCRs are highly atom-economical processes that allow the synthesis of complex quinoline derivatives in a single step from three or more starting materials. researchgate.net

Microwave- and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can dramatically accelerate reaction rates and often leads to higher yields compared to conventional heating methods. frontiersin.orgresearchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents, reusable catalysts, and solvent-free reaction conditions is becoming increasingly important. researchgate.net For instance, ionic liquids have been employed as catalysts in quinoline synthesis. researchgate.net

Domino and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, provide rapid access to complex fused-quinoline systems. tandfonline.comtandfonline.com

These advanced synthetic routes are crucial for creating novel quinoline scaffolds, such as tricyclic fused-quinolines (e.g., pyrroloquinolines, pyranoquinolines, and pyrimidoquinolines), which exhibit diverse pharmacological activities. researchgate.nettandfonline.com The development of efficient one-pot approaches, like Lewis acid-catalyzed cyclization combined with iodine-mediated reactions, further expands the synthetic toolkit available to medicinal chemists. researchgate.net

| Synthetic Methodology | Description | Key Advantages |

| Classical Methods | Includes Friedländer, Skraup, and Doebner-von Miller syntheses. | Well-established and widely used for basic quinoline structures. researchgate.net |

| Transition Metal Catalysis | Utilizes metals like palladium or copper to catalyze C-C and C-N bond formations. | High efficiency, selectivity, and functional group tolerance. researchgate.netfrontiersin.org |

| Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, reduced waste, and rapid library generation. researchgate.net |

| Microwave/Ultrasound-Assisted Synthesis | Employs non-conventional energy sources to drive reactions. | Increased reaction rates, higher yields, and shorter reaction times. frontiersin.org |

| Green Approaches | Focuses on using eco-friendly catalysts and solvent-free conditions. | Environmentally sustainable and safer processes. researchgate.net |

| Domino/Cascade Reactions | Multiple bond-forming transformations occur sequentially in one pot. | Rapid construction of complex and fused heterocyclic systems. tandfonline.comtandfonline.com |

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. frontiersin.orgresearchgate.net The advent of combinatorial chemistry and high-throughput screening (HTS) has revolutionized this process, allowing for the rapid synthesis and evaluation of large libraries of compounds. eurekaselect.comeurekaselect.com

For quinoline derivatives, SAR studies are crucial for optimizing their potency and selectivity. researchgate.netnih.gov Key findings from various studies highlight the importance of substituents at different positions of the quinoline ring:

Position 4: Introduction of a flexible alkylamino side chain at this position has been shown to enhance the antiproliferative activity of some quinoline derivatives. frontiersin.orgnih.gov

Position 7: The presence of bulky substituents at position 7 can facilitate antiproliferative activity. frontiersin.orgnih.gov

General Functionalization: The ability of the quinoline nucleus to undergo both electrophilic and nucleophilic substitution allows for extensive modification, making it a "privileged structure" in drug design. frontiersin.orgnih.gov

The combination of combinatorial synthesis to generate diverse quinoline libraries and HTS to evaluate their biological effects enables an accelerated and data-rich approach to SAR. This allows researchers to quickly identify promising lead compounds and understand the structural requirements for a desired biological effect, such as the inhibition of specific enzymes or the interaction with biological targets. nih.govresearchgate.net For example, SAR studies on ibuprofen-quinolinyl hybrids showed that the nature of the substituent on the quinoline ring significantly impacted the compound's potency. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling

Modern drug discovery is moving beyond the "one target, one drug" paradigm towards a more holistic understanding of a compound's biological effects. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, system-level view of how a potential drug interacts with a biological system. researchgate.netmdpi.comnih.gov

This integrated approach is particularly valuable for profiling the activity of quinoline-based agents. Instead of focusing on a single endpoint, multi-omics allows researchers to: